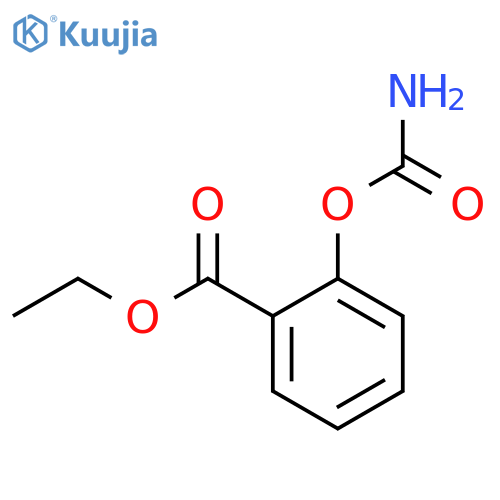

Cas no 88599-32-0 (ethyl 2-(carbamoyloxy)benzoate)

88599-32-0 structure

商品名:ethyl 2-(carbamoyloxy)benzoate

ethyl 2-(carbamoyloxy)benzoate 化学的及び物理的性質

名前と識別子

-

- Benzoic acid,2-[(aminocarbonyl)oxy]-, ethyl ester

- Benzoic acid, 2-((aminocarbonyl)oxy)-, ethyl ester

- ethyl 2-carbamoyloxybenzoate

- ethyl 2-(carbamoyloxy)benzoate

-

- MDL: MFCD00877779

ethyl 2-(carbamoyloxy)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B126620-100mg |

ethyl 2-(carbamoyloxy)benzoate |

88599-32-0 | 100mg |

$ 230.00 | 2022-06-07 | ||

| Enamine | EN300-253077-0.05g |

ethyl 2-(carbamoyloxy)benzoate |

88599-32-0 | 95.0% | 0.05g |

$113.0 | 2025-02-19 | |

| TRC | B126620-10mg |

ethyl 2-(carbamoyloxy)benzoate |

88599-32-0 | 10mg |

$ 50.00 | 2022-06-07 | ||

| Aaron | AR01C3J9-50mg |

ethyl 2-(carbamoyloxy)benzoate |

88599-32-0 | 95% | 50mg |

$399.00 | 2025-02-09 | |

| 1PlusChem | 1P01C3AX-50mg |

ethyl 2-(carbamoyloxy)benzoate |

88599-32-0 | 95% | 50mg |

$410.00 | 2024-04-20 | |

| 1PlusChem | 1P01C3AX-250mg |

ethyl 2-(carbamoyloxy)benzoate |

88599-32-0 | 95% | 250mg |

$348.00 | 2023-12-15 | |

| Enamine | EN300-253077-10g |

ethyl 2-(carbamoyloxy)benzoate |

88599-32-0 | 95% | 10g |

$2089.0 | 2023-09-14 | |

| Aaron | AR01C3J9-500mg |

ethyl 2-(carbamoyloxy)benzoate |

88599-32-0 | 95% | 500mg |

$2139.00 | 2024-07-18 | |

| A2B Chem LLC | AW42969-50mg |

ethyl 2-(carbamoyloxy)benzoate |

88599-32-0 | 95% | 50mg |

$154.00 | 2024-04-19 | |

| A2B Chem LLC | AW42969-1mg |

ethyl 2-(carbamoyloxy)benzoate |

88599-32-0 | 95% | 1mg |

$65.00 | 2024-04-19 |

ethyl 2-(carbamoyloxy)benzoate 関連文献

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

88599-32-0 (ethyl 2-(carbamoyloxy)benzoate) 関連製品

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬